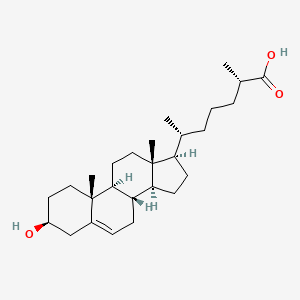
(25S)-cholestenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(25S)-cholestenoic acid is a cholestanoid that is (25S)-cholest-5-en-26-oic acid bearing a 3beta-hydroxy substituent. It is a steroid acid, a cholestanoid, a 3beta-sterol, a monocarboxylic acid and a 3beta-hydroxy-Delta(5)-steroid. It is a conjugate acid of a (25S)-cholestenoate.
Applications De Recherche Scientifique
Biochemical Pathways
(25S)-cholestenoic acid is produced as an intermediate in the metabolism of cholesterol to bile acids. The synthesis involves several enzymatic reactions, including the action of cytochrome P450 enzymes, which hydroxylate cholesterol derivatives to form cholestenoic acids. These acids can activate liver X receptors (LXR), which are crucial for regulating lipid metabolism and inflammation .
Neuronal Development and Survival
Recent studies have highlighted the role of this compound in promoting neuronal survival. Specific cholestenoic acids, including this compound, have been shown to activate LXRα and LXRβ in neuronal cells. This activation leads to increased expression of islet-1, a transcription factor essential for motor neuron development. In experimental models, these acids have been associated with enhanced survival rates of motor neurons .
Case Study: Motor Neuron Survival
- Objective : Investigate the effect of this compound on motor neuron survival.
- Method : Neuronal cultures were treated with varying concentrations of this compound.
- Results : Increased activation of LXR was observed, correlating with enhanced expression of islet-1 and improved survival rates in treated neurons compared to controls.
Immune System Modulation
This compound has also been implicated in immune responses. Research indicates that it can modulate B-cell activity by suppressing IL-2-mediated stimulation and influencing class switch recombination. This suggests a potential role in regulating adaptive immunity, particularly during inflammatory responses .
Case Study: Immune Response Regulation
- Objective : Assess the impact of this compound on B-cell function.
- Method : B-cells were exposed to this compound under inflammatory conditions.
- Results : A significant reduction in IgA production was noted, indicating that this compound may serve as a negative regulator in immune responses.
Therapeutic Potential
The therapeutic implications of this compound are being explored for various conditions:
- Neurodegenerative Diseases : Given its role in neuronal survival, there is potential for developing therapies targeting cholestenoic acids for conditions like amyotrophic lateral sclerosis or spinal muscular atrophy.
- Inflammatory Disorders : By modulating immune responses, this compound could be leveraged to treat autoimmune diseases or chronic inflammatory conditions.
Data Summary Table
Propriétés
Formule moléculaire |
C27H44O3 |
|---|---|
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
(2S,6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |
InChI |
InChI=1S/C27H44O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h8,17-18,20-24,28H,5-7,9-16H2,1-4H3,(H,29,30)/t17-,18+,20+,21+,22-,23+,24+,26+,27-/m1/s1 |
Clé InChI |
WVXOMPRLWLXFAP-DDMWTQRYSA-N |
SMILES isomérique |
C[C@H](CCC[C@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canonique |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















